![molecular formula C26H24ClF3N4O8 B1193530 Sorafenib-glucosamine](/img/no-structure.png)
Sorafenib-glucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
科学的研究の応用
Multikinase Inhibition in Hepatocellular Carcinoma
Sorafenib, known as Nexavar, is an orally active multikinase inhibitor, primarily used in the treatment of hepatocellular carcinoma (HCC). It extends overall survival and delays progression in advanced HCC patients. Sorafenib functions by inhibiting cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis (Keating & Santoro, 2009).
Role in Sorafenib Resistance
Metallothionein-1G (MT-1G) has been identified as a critical regulator of sorafenib resistance in human HCC cells, offering a potential therapeutic target. MT-1G's role in inhibiting ferroptosis, a form of regulated cell death, contributes to sorafenib resistance (Sun et al., 2016).
Antitumor Activity and Drug Resistance Mechanisms
Studies have shown varied responses to sorafenib in different cancer cell lines, reflecting the complexity of its antitumor activity and mechanisms of drug resistance. For example, sorafenib does not induce ferroptosis in a range of tumor cell lines, contrary to some reports (Zheng et al., 2021).
Anti-infective Potential
Beyond its anticancer applications, sorafenib has been explored as an anti-infective agent. It shows inhibitory effects on the growth of Staphylococcus xylosus by targeting glutamine synthetase, suggesting its potential use beyond oncology (Cui et al., 2019).
Metabolic Effects in Sorafenib Resistance
Research indicates that metabolic reprogramming, particularly in glutamine metabolism, plays a role in sorafenib-resistant hepatocellular carcinoma. Inhibition of peroxisome proliferator–activated receptor-δ (PPARδ) in sorafenib-resistant cells has shown potential in overcoming this resistance, highlighting the significance of metabolic pathways in drug resistance mechanisms (Kim et al., 2017).
Interaction with Other Treatments
Sorafenib has been combined with other treatments, such as radiotherapy and temozolomide, in the treatment of glioblastoma multiforme, reflecting its potential for use in combination therapies (Hainsworth et al., 2010).
Molecular Binding Properties
Investigating the molecular binding properties of sorafenib, such as its interaction with c-MYC G-quadruplexes, offers insights into the molecular mechanisms of its action and potential for drug design (Wu et al., 2023).
特性
製品名 |
Sorafenib-glucosamine |
---|---|
分子式 |
C26H24ClF3N4O8 |
分子量 |
612.94 |
IUPAC名 |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21-,22-,24-/m1/s1 |
InChIキー |
AZQZZRFAWFUQPA-DXHZJSNDSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sorafenibglucosamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。